Cas no 81423-83-8 (Ethyl 4-propylbenzoate)
Ethyl 4-propylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-propylbenzoate
- Benzoic acid, 4-propyl-, ethyl ester
- ethyl 4-propanylbenzoate
- SCHEMBL571227
- 4-Propylbenzoic acid ethyl ester, 97%
- 81423-83-8
- DTXSID90509370
- 4-Propylbenzoic acid ethyl ester
- ETHYL4-PROPYLBENZOATE
- MFCD10566259
-
- MDL: MFCD10566259
- Inchi: 1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3
- InChI Key: QJBLKCJHUXWDAG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)CCC)=O
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-propylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097560-25g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95% | 25g |
$541.36 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1235861-250mg |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 250mg |
$165 | 2024-06-07 | |
| Chemenu | CM153769-100g |
ethyl 4-propylbenzoate |
81423-83-8 | 95% | 100g |
$505 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1235861-1g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 1g |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235861-5g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 5g |
$370 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235861-25g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 25g |
$1440 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743072-25g |
Ethyl 4-propylbenzoate |
81423-83-8 | 98% | 25g |
¥6046.00 | 2024-07-28 | |
| Crysdot LLC | CD12029008-100g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 100g |
$535 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1235861-250mg |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 250mg |
$165 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1235861-1g |
Ethyl 4-propylbenzoate |
81423-83-8 | 95+% | 1g |
$180 | 2025-02-26 |
Ethyl 4-propylbenzoate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Ethyl 4-propylbenzoate
Ethyl 4-propylbenzoate (CAS No. 81423-83-8): A Comprehensive Overview
Ethyl 4-propylbenzoate, identified by the chemical compound code CAS No. 81423-83-8, is a derivative of benzoic acid that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ethyl and propyl substituents, exhibits a unique set of chemical properties that make it valuable in various applications, particularly in the synthesis of fine chemicals and potential pharmaceutical intermediates.
The molecular structure of Ethyl 4-propylbenzoate consists of a benzene ring substituted with an ethyl group at the 1-position and a propyl group at the 4-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological systems. The presence of both alkyl groups enhances its solubility in organic solvents, making it a versatile building block in synthetic chemistry.
In recent years, Ethyl 4-propylbenzoate has been explored for its potential applications in the development of novel pharmaceuticals. Its structural motif is reminiscent of many bioactive compounds, suggesting that it could serve as a precursor or intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, researchers have been investigating its role in the development of compounds with anti-inflammatory and analgesic properties.
One of the most intriguing aspects of Ethyl 4-propylbenzoate is its potential as a ligand in coordination chemistry. The benzene ring and the attached alkyl groups can coordinate with transition metals, forming complexes that exhibit catalytic activity. These metal complexes have been studied for their applications in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The ethyl and propyl groups provide steric and electronic effects that can be fine-tuned to optimize catalytic performance.
Moreover, Ethyl 4-propylbenzoate has found utility in the field of materials science. Its ability to form stable complexes with metals makes it a candidate for use in polymer additives and coatings that require enhanced thermal stability or mechanical strength. The compound's aromatic nature also lends itself to applications in organic electronics, where it can be used to modify the electronic properties of conductive polymers.
The synthesis of Ethyl 4-propylbenzoate typically involves the esterification of 4-propylbenzoic acid with ethanol under acidic conditions. This reaction is well-studied and can be optimized for high yields and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, such as using biocatalysts or microwave-assisted reactions to improve efficiency and reduce waste.
In terms of biological activity, Ethyl 4-propylbenzoate has been tested for various pharmacological effects. Preliminary studies suggest that it may possess mild sedative properties due to its structural similarity to known anxiolytics. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. The compound's interaction with biological targets such as enzymes and receptors is being investigated using computational modeling and experimental techniques.
The safety profile of Ethyl 4-propylbenzoate is another critical aspect that has been examined. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment.
Future directions in the study of Ethyl 4-propylbenzoate include exploring its derivatives for enhanced biological activity and improved synthetic utility. By modifying its substituents or incorporating additional functional groups, researchers aim to develop new compounds with tailored properties for specific applications. The compound's versatility makes it an attractive candidate for drug discovery programs focused on addressing unmet medical needs.
In conclusion, Ethyl 4-propylbenzoate (CAS No. 81423-83-8) is a multifaceted compound with significant potential in organic synthesis, pharmaceutical development, and materials science. Its unique structure and chemical properties make it a valuable tool for researchers across multiple disciplines. As our understanding of its applications continues to grow, so too will its importance in advancing scientific knowledge and innovation.
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